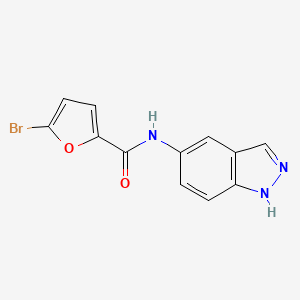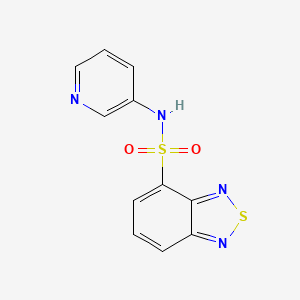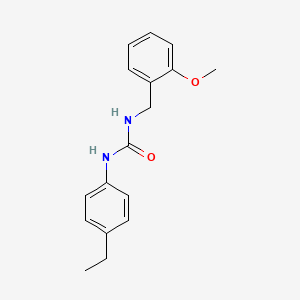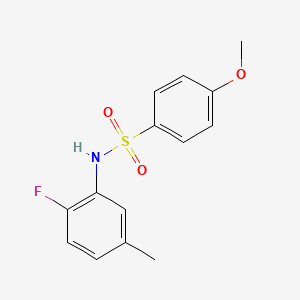
5-bromo-N-1H-indazol-5-yl-2-furamide
Übersicht
Beschreibung
5-bromo-N-1H-indazol-5-yl-2-furamide, also known as BI-2536, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of indazole derivatives and is a potent inhibitor of polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in cell division.
Wirkmechanismus
5-bromo-N-1H-indazol-5-yl-2-furamide inhibits the activity of PLK1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates and leads to cell cycle arrest and apoptosis. PLK1 is involved in various stages of cell division, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 by this compound disrupts these processes and leads to mitotic catastrophe and cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells and inhibits tumor growth in xenograft models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been used to study the role of PLK1 in other biological processes, such as DNA damage response, mitotic spindle checkpoint, and meiosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-1H-indazol-5-yl-2-furamide is its potency and selectivity for PLK1. It has been shown to be a highly effective inhibitor of PLK1 in both in vitro and in vivo models. This compound also has good pharmacokinetic properties and can be administered orally or intravenously. However, one of the limitations of this compound is its toxicity, which can limit its use in clinical trials. In addition, the development of resistance to this compound has been reported in some cancer cells, which highlights the need for the development of new PLK1 inhibitors.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-1H-indazol-5-yl-2-furamide in scientific research. One area of interest is the development of combination therapies that include this compound and other anticancer agents. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its combination with other agents may lead to improved efficacy and reduced toxicity. Another area of interest is the development of new PLK1 inhibitors with improved potency and selectivity. The use of this compound as a tool compound for the discovery of new PLK1 inhibitors may lead to the development of more effective anticancer agents. Finally, the use of this compound in the study of other biological processes, such as DNA damage response, may provide new insights into the role of PLK1 in these processes.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to investigate the role of PLK1 in cell division and cancer. Its potency and selectivity for PLK1 make it a valuable tool for the study of this important kinase. This compound has shown promising results in preclinical models of cancer and may have potential as an anticancer agent. However, its toxicity and the development of resistance highlight the need for the development of new PLK1 inhibitors. The future directions for the use of this compound in scientific research are diverse and include the development of combination therapies, the discovery of new PLK1 inhibitors, and the study of other biological processes.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-1H-indazol-5-yl-2-furamide has been extensively used in scientific research to investigate the role of PLK1 in cell division and cancer. PLK1 is a key regulator of cell division, and its overexpression has been associated with various types of cancer. This compound has been shown to inhibit the activity of PLK1 and induce cell cycle arrest and apoptosis in cancer cells. It has also been used to study the mechanism of action of other PLK1 inhibitors and to develop new PLK1 inhibitors with improved potency and selectivity.
Eigenschaften
IUPAC Name |
5-bromo-N-(1H-indazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMDKDHPKMRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4422624.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)


![8-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4422655.png)
![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422661.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)
![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4422675.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4422678.png)